molecular formula C8H3F6NO2 B1387323 2,6-Bis(trifluoromethyl)pyridine-4-carboxylic acid CAS No. 1092343-70-8

2,6-Bis(trifluoromethyl)pyridine-4-carboxylic acid

Cat. No.: B1387323
CAS No.: 1092343-70-8
M. Wt: 259.1 g/mol
InChI Key: FEBDLCQKXTYKFT-UHFFFAOYSA-N
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Description

2,6-Bis(trifluoromethyl)pyridine-4-carboxylic acid is a chemical compound characterized by the presence of two trifluoromethyl groups attached to a pyridine ring at the 2 and 6 positions, and a carboxylic acid group at the 4 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(trifluoromethyl)pyridine-4-carboxylic acid typically involves the trifluoromethylation of pyridine derivatives. One common method includes the reaction of 2-bromo-6-trifluoromethylpyridine with copper(I) cyanide and potassium iodide in dimethylformamide at elevated temperatures . The reaction mixture is then quenched with a mixture of ice water and ethyl acetate to isolate the desired product.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, solvent, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(trifluoromethyl)pyridine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents .

Major Products Formed

Major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted pyridine compounds. These products are often used as intermediates in further chemical synthesis .

Scientific Research Applications

2,6-Bis(trifluoromethyl)pyridine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Bis(trifluoromethyl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Bis(trifluoromethyl)pyridine-4-carboxylic acid is unique due to the specific positioning of its trifluoromethyl groups and carboxylic acid group, which confer distinct chemical properties and reactivity.

Biological Activity

2,6-Bis(trifluoromethyl)pyridine-4-carboxylic acid is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This compound features two trifluoromethyl groups, which enhance its lipophilicity and metabolic stability, making it an interesting candidate for various therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C10_{10}H6_{6}F6_6N2_2O2_2
  • Molecular Weight : 292.16 g/mol

This compound is characterized by:

  • A pyridine ring substituted at the 2 and 6 positions with trifluoromethyl groups.
  • A carboxylic acid functional group at the 4 position.

The biological activity of this compound is attributed to its interaction with various molecular targets. The trifluoromethyl groups increase the compound's ability to penetrate biological membranes, while the carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity.

Key Mechanistic Insights:

  • Target Interactions : Similar compounds have shown activity against targets such as vascular endothelial growth factor receptor 2 (VEGFR-2) and platelet-derived growth factor receptor (PDGF-β) .
  • Biochemical Pathways : The compound may inhibit collagen synthesis by affecting hepatic stellate cells, which are crucial in liver fibrosis .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity :
    • Exhibits significant antibacterial properties against various strains, including Gram-positive and Gram-negative bacteria.
    • Minimum inhibitory concentration (MIC) values have been reported, indicating its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Antioxidant Properties :
    • The compound has demonstrated antioxidant activity, which is beneficial in protecting cells from oxidative stress .
  • Anti-inflammatory Effects :
    • Studies have indicated that it may reduce inflammation through modulation of immune responses .
  • Potential in Cancer Therapy :
    • Investigated for its ability to inhibit enzymes involved in cancer metabolism, particularly branched-chain amino acid transaminases (BCATs), which are critical in certain cancer types .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A recent study assessed the antimicrobial properties of several derivatives, including this compound. The results indicated effective inhibition against E. coli (MIC = 50 µM) and S. agalactiae (MIC = 75 µM) .
  • Preclinical Toxicity Assessment : Preclinical studies demonstrated that at low doses, the compound was well-tolerated with no significant adverse effects on major organs. However, high doses resulted in toxicity, necessitating further investigation into long-term safety profiles .

Comparative Analysis with Similar Compounds

The unique structural features of this compound set it apart from similar compounds:

Compound NameKey FeaturesBiological Activity
N-(pyridin-2-yl)methyl-2,6-bis(trifluoromethyl)pyridineContains trifluoromethyl groupsAntimicrobial and anti-inflammatory
Trifluoromethyl-pyrimidinedionesRelated structure with different functional groupsInhibits BCATs in cancer cells
Pyridine derivativesVarying substituentsDiverse pharmacological effects

Properties

IUPAC Name

2,6-bis(trifluoromethyl)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F6NO2/c9-7(10,11)4-1-3(6(16)17)2-5(15-4)8(12,13)14/h1-2H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEBDLCQKXTYKFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C(F)(F)F)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F6NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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